3-Bromophenanthridin-6-ol
Description
Properties
Molecular Formula |
C13H8BrNO |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
3-bromo-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8BrNO/c14-8-5-6-10-9-3-1-2-4-11(9)13(16)15-12(10)7-8/h1-7H,(H,15,16) |
InChI Key |
KHCWPDDNXZFUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)NC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
Note: Molecular weights marked with * are calculated from formulas in the absence of explicit data.
Key Observations :
- Ring Systems : Pyridine derivatives (single ring) exhibit lower molecular weights and simpler structures compared to naphthyridine (two fused rings) and phenanthridine (three fused rings). The extended conjugation in phenanthridine may enhance UV absorption and redox activity.
- The trifluoromethyl group in the naphthyridine derivative introduces steric bulk and electron-withdrawing effects .
Physicochemical and Stability Considerations
- Solubility : Pyridine derivatives with hydroxyl groups (e.g., 6-Bromopyridin-3-ol) are moderately polar, favoring solubility in alcohols and aqueous-organic mixtures. Dual halogenation (e.g., 5-Bromo-6-chloropyridin-3-ol) may reduce water solubility due to increased hydrophobicity .
- Stability : Bromine and chlorine substituents enhance thermal stability, while fluorine improves metabolic resistance in pharmaceuticals . Phenanthridine derivatives, with larger aromatic systems, may exhibit lower solubility but higher melting points.
Q & A
Q. What are the recommended synthetic routes for 3-Bromophenanthridin-6-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of phenanthridin-6-ol derivatives using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Optimization may include adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (0–25°C), and catalyst use (e.g., Lewis acids like FeCl₃). Reaction progress should be monitored via TLC or HPLC. For analogs, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been employed to introduce substituents while preserving hydroxyl functionality .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm bromine substitution patterns and hydroxyl group presence. Chemical shifts for aromatic protons adjacent to bromine typically appear downfield (δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions). Fragmentation patterns help identify bromine loss (e.g., m/z corresponding to [M−Br]⁺).
- IR : Hydroxyl stretching (3200–3600 cm⁻¹) and C-Br vibrations (500–700 cm⁻¹) validate functional groups.
Cross-referencing with structurally similar brominated aromatics (e.g., pyridinols) aids interpretation .
Q. How should this compound be stored to ensure stability, and what are its degradation indicators?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C to prevent oxidation. Degradation indicators include color changes (e.g., yellowing) or precipitation. Regular purity checks via HPLC (≥95% purity threshold) are recommended. Avoid aqueous solutions unless buffered at pH 6–7 to prevent deprotonation or hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Systematic Review : Compile datasets to identify variables (e.g., cell lines, assay protocols, compound concentrations). Use meta-analysis to quantify effect sizes.
- Experimental Replication : Standardize conditions (e.g., solvent: DMSO ≤0.1% v/v; incubation time: 24–48 hours) to isolate confounding factors.
- Orthogonal Assays : Validate findings using complementary methods (e.g., fluorescence-based vs. luminescence assays for cytotoxicity).
Contradictions may arise from differences in metabolite interference or impurity profiles .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in complex biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized this compound to capture binding proteins, followed by LC-MS/MS analysis.
- Pathway Analysis : RNA-seq or CRISPR-Cas9 screens identify genes/pathways affected by treatment.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with putative targets like kinases or DNA repair enzymes. Validate hypotheses with knockout cell lines .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for enhanced bioactivity?
- Methodological Answer :
- Derivatization : Synthesize analogs with substituents at positions 3 (bromine) and 6 (hydroxyl). Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.
- Bioactivity Profiling : Test derivatives against target assays (e.g., IC₅₀ in cancer cell lines). Correlate activity with physicochemical properties (logP, polar surface area) using QSAR models.
- Crystallography : Resolve co-crystal structures with biological targets (e.g., enzymes) to guide rational design. Reference studies on fluorinated pyridinols for analog optimization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
